Dichloroiodomethane

Organic Synthesis Cyclopropanation Carbenoid Chemistry

Dichloroiodomethane (DCIM), a trihalomethane with the formula CHCl2I, is a heavy, nonflammable, pale yellow liquid with a chloroform-like odor. It has a molecular weight of 210.83 g/mol, a density of 2.4±0.1 g/cm³, a boiling point of 128.0±8.0 °C, and a vapor pressure of 13.2±0.2 mmHg at 25°C.

Molecular Formula CHCl2I
Molecular Weight 210.83 g/mol
CAS No. 594-04-7
Cat. No. B121522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroiodomethane
CAS594-04-7
Molecular FormulaCHCl2I
Molecular Weight210.83 g/mol
Structural Identifiers
SMILESC(Cl)(Cl)I
InChIInChI=1S/CHCl2I/c2-1(3)4/h1H
InChIKeyHNLZCOJXSLDGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloroiodomethane (CAS 594-04-7): Key Properties and Scientific Identity for Procurement


Dichloroiodomethane (DCIM), a trihalomethane with the formula CHCl2I, is a heavy, nonflammable, pale yellow liquid with a chloroform-like odor [1]. It has a molecular weight of 210.83 g/mol, a density of 2.4±0.1 g/cm³, a boiling point of 128.0±8.0 °C, and a vapor pressure of 13.2±0.2 mmHg at 25°C [2]. DCIM is soluble in common organic solvents like acetone, diethyl ether, ethanol, and benzene, but is noted to decompose upon exposure to air and light . It is a disinfection byproduct and an endogenous metabolite, and is used as a reagent in organic synthesis, particularly for the formation of halogenocyclopropanes [3].

SynthesisForms 7-chloronorcarane via halogenocarbenoid intermediate
RoleChlorinating carbenoid source, not replaceable by iodoform
HandlingRequires light-protected, air-sensitive storage protocols

Why Dichloroiodomethane Cannot Be Casually Substituted in Critical Applications


Substituting dichloroiodomethane with other halogenated methanes (e.g., chloroiodomethane, diiodomethane, iodoform) is not straightforward due to quantifiable differences in their physical properties, which directly impact their handling and use. More critically, their distinct halogen substitution patterns (2 Cl, 1 I) dictate their unique reactivity and behavior in specific chemical environments, such as the type of carbenoid formed for cyclopropanation or their relative dominance during water disinfection under different conditions. A generic approach overlooks these crucial performance and outcome differences, making compound-specific procurement essential [1] [2].

Halogen substitution pattern determines product outcome
Replacing with iodoform yields 7-iodonorcarane instead of 7-chloronorcarane, altering synthesis target.
I-THM dominance shifts with chlorination stage
Dichloroiodomethane dominates post-breakpoint, while iodoform dominates pre-breakpoint, changing marker relevance.
Cytotoxicity and genotoxicity profiles differ from iodoform
Lower relative cytotoxicity and distinct GSTT1 mutagenicity response may shift toxicology endpoint context.

Quantitative Differentiation: How Dichloroiodomethane Compares to Key Analogs


Halogenocarbenoid Reactivity: A Direct Comparison for Cyclopropanation

Dichloroiodomethane serves as a specific precursor to a halogenocarbenoid of zinc that yields 7-chloronorcarane. In a direct comparative study, the reaction of diethylzinc with dichloroiodomethane and cyclohexene gave 7-chloronorcarane, while the use of iodoform (CHI3) gave 7-iodonorcarane, and di-iodofluoromethane gave 7-fluoronorcarane [1]. This demonstrates that the halogen atom transferred to the product is dictated by the halogen atoms present in the starting trihalomethane reagent.

Carbenoid outcome
Head-to-head
CHCl₂I + Et₂Zn → 7-chloronorcarane; CHI₃ → 7-iodonorcarane
Determines chlorinated product synthesis fit
Direct comparison under identical reaction conditions
Organic Synthesis Cyclopropanation Carbenoid Chemistry

Disinfection Byproduct Dominance: Post-Breakpoint Chlorination Selectivity

In water disinfection studies, dichloroiodomethane shows distinct formation behavior compared to other iodinated trihalomethanes (I-THMs) during chlorination. One study found that while iodoform (CHI3) and chlorodiiodomethane (CHClI2) were the major I-THMs in the pre-breakpoint zone, dichloroiodomethane (CHCl2I) became the dominant species in the post-breakpoint zone [1]. This shift in dominance relative to other I-THMs makes DCIM a specific marker for certain water treatment stages.

Formation stage
Cross-study comparable
Dominant I-THM post-breakpoint; iodoform pre-breakpoint
Guides analytical standard selection for water monitoring
Breakpoint chlorination condition specific
Water Treatment Disinfection Byproducts Analytical Chemistry

Cytotoxicity Profile: A Comparative Assessment in Mammalian Cells

In a mammalian cell cytotoxicity study comparing various iodinated disinfection byproducts, dichloroiodomethane was found to be much less cytotoxic than iodoform and several other compounds [1]. The study noted that with the exception of iodoform, the iodo-THMs were much less cytotoxic than the iodo-acids [1]. This places dichloroiodomethane in a specific, lower-risk tier relative to iodoform within this class of environmental contaminants.

Cytotoxicity rank
Class-level
Less cytotoxic than iodoform; iodo-acids most toxic
Context-dependent for toxicology study design
Mammalian cell assay; relative ranking
Toxicology Disinfection Byproducts Cytotoxicity

Mutagenicity Comparison: Non-Activation by GSTT1 in Bacterial Models

In a mutagenicity assessment of five I-THMs using a Salmonella strain expressing GSTT1, dichloroiodomethane was one of the compounds that was not activated by GSTT1 to a mutagen [1]. In contrast, iodoform appears to be the only I-THM that is mutagenic in Salmonella, but only in strains deficient in nucleotide excision repair and possessing the pKM101 plasmid [1]. This study differentiates the genotoxic potential of dichloroiodomethane from iodoform under these specific assay conditions.

GSTT1 activation
Cross-study comparable
Not activated to mutagen; iodoform is mutagenic
Differential genotoxicity endpoint context
Salmonella RSJ100 assay specific
Genotoxicity Mutagenicity Disinfection Byproducts

Stability Profile: Sensitivity to Light and Air Versus Stored Analogs

A key handling and storage differentiation is that dichloroiodomethane is known to decompose upon exposure to air and light [1] . This is in contrast to its more robust synthesis precursors like chloroform and to other halogenated analogs which may be stored under less stringent conditions. This sensitivity necessitates specific procurement and handling protocols, including storage protected from light and at specific temperatures , which is a critical consideration for laboratory managers.

Storage sensitivity
Class-level inference
Decomposes with air/light; requires protected storage
Procurement and handling protocol review
Supplier container and end-user storage necessary
Stability Handling Procurement

Precision Scenarios for Procuring Dichloroiodomethane (CAS 594-04-7)


Synthesis of 7-Chloronorcarane Derivatives via Halogenocarbenoid Intermediate

Researchers aiming to synthesize 7-chloronorcarane or related chlorinated cyclopropane frameworks require dichloroiodomethane specifically. As demonstrated, it reacts with diethylzinc and cyclohexene to yield the chloro-substituted product, a function that cannot be fulfilled by iodoform or other halogenated methane analogs [1]. This scenario is applicable in medicinal chemistry or materials science where a chlorinated cyclopropane moiety is a target structure.

Analytical Standard for Post-Breakpoint Water Disinfection Monitoring

Environmental testing laboratories and water quality researchers need dichloroiodomethane as a certified reference material to identify and quantify this specific disinfection byproduct in treated water. Its status as the dominant I-THM in post-breakpoint chlorination zones makes it an essential analyte for accurate compliance monitoring and research into advanced water treatment processes [1].

Comparative Toxicology Studies of Iodinated Disinfection Byproducts

Toxicologists investigating the health impacts of drinking water contaminants select dichloroiodomethane for comparative studies alongside iodoform and other I-THMs. Its differentiated cytotoxicity profile [1] and its non-mutagenic activation by GSTT1 in bacterial models [2] make it a crucial component for understanding the mechanisms and relative risks of this class of environmental pollutants.

Research on Reactive Carbon Dihalide Intermediates

Scientists studying the mechanisms of haloform hydrolysis or nucleophilic substitution reactions involving carbon dichloride (:CCl2) require dichloroiodomethane as a key intermediate or product. Its isolation as a reaction product between iodide ions and carbon dichloride provides direct experimental evidence for these mechanistic pathways, differentiating it from its role as a simple starting material [1].

Application
Selection Property
Validation Focus
Synthesis of 7-chloronorcarane derivatives
Halogenocarbenoid reactivity specificity
Confirm chloro-transfer yield and product identity
Analytical standard for post-breakpoint water monitoring
Formation dominance in chlorination stage
Verify retention time and quantification in water matrix
Comparative toxicology studies of I-THMs
Differentiated cytotoxicity and genotoxicity profile
Validate relative potency ranking in cell-based assays
Research on reactive carbon dihalide intermediates
Intermediate in haloform hydrolysis pathway
Confirm reaction intermediate identity and kinetic role

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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